BenchChemオンラインストアへようこそ!

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide

Thyrotropin Receptor TSHR Antagonist Graves' Disease

N-(Furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide (CAS 1428360‑22‑8) belongs to the imidazole‑4‑sulfonamide hybrid class, a privileged scaffold in medicinal chemistry. The molecule features a 1‑methyl‑1H‑imidazole‑4‑sulfonamide core N,N‑disubstituted with furan‑3‑ylmethyl and thiophen‑2‑ylmethyl groups.

Molecular Formula C14H15N3O3S2
Molecular Weight 337.41
CAS No. 1428360-22-8
Cat. No. B2892343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide
CAS1428360-22-8
Molecular FormulaC14H15N3O3S2
Molecular Weight337.41
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3
InChIInChI=1S/C14H15N3O3S2/c1-16-9-14(15-11-16)22(18,19)17(7-12-4-5-20-10-12)8-13-3-2-6-21-13/h2-6,9-11H,7-8H2,1H3
InChIKeyXIXMXSDGQXJVDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide (CAS 1428360-22-8) – Structural Identity & Core Pharmacophore


N-(Furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide (CAS 1428360‑22‑8) belongs to the imidazole‑4‑sulfonamide hybrid class, a privileged scaffold in medicinal chemistry [1]. The molecule features a 1‑methyl‑1H‑imidazole‑4‑sulfonamide core N,N‑disubstituted with furan‑3‑ylmethyl and thiophen‑2‑ylmethyl groups. This precise heterocyclic arrangement distinguishes it from analogues that employ furan‑2‑yl, thiophen‑3‑yl, or ethyl‑bridged linkers, thereby modulating steric bulk, π‑stacking capacity, and hydrogen‑bonding geometry [2]. The compound is primarily sourced as a high‑purity (≥95 %) research reagent (MW 337.41 g·mol⁻¹, C₁₄H₁₅N₃O₃S₂) intended for in‑vitro and in‑vivo preclinical investigations .

Why In‑Class Imidazole‑Sulfonamide Analogues Cannot Be Interchanged with CAS 1428360‑22‑8


Imidazole‑sulfonamide conjugates are recognized multitarget‑directed ligands (MTDLs) whose biological profile is exquisitely sensitive to the nature and attachment point of the N‑substituents [1]. Within the series of N‑(heteroarylmethyl)‑1‑methyl‑1H‑imidazole‑4‑sulfonamides, even subtle changes—e.g., swapping furan‑3‑yl for furan‑2‑yl, moving the thiophene substitution from 2‑ to 3‑position, or inserting an ethylene spacer—alter the three‑dimensional presentation of the π‑systems, thereby impacting target engagement, selectivity, and physicochemical properties [2]. Consequently, generic substitution with a structurally related but topologically distinct analogue risks loss of potency, altered selectivity, or incompatibility with established SAR models. The evidence below quantifies the differentiation that arises from the exact furan‑3‑ylmethyl/thiophen‑2‑ylmethyl substitution pattern of CAS 1428360‑22‑8.

Quantitative Differentiation of CAS 1428360‑22‑8: Head‑to‑Head & Cross‑Study Evidence


Enhanced Human TSHR Antagonist Potency Relative to Close Imidazole‑Sulfonamide Analogue

In a directly comparable functional antagonist assay conducted under identical conditions (human TSHR expressed in HEK293 cells; Eu‑cAMP TR‑FRET readout; 2 h incubation), CAS 1428360‑22‑8 (BDBM50614119/CHEMBL5271120) exhibited an IC₅₀ of 71 nM [1]. A close structural analogue bearing a different heterocyclic arrangement (BDBM50614116/CHEMBL5285143) yielded an IC₅₀ of 82 nM in the same assay system [2]. The 13 % improvement in potency is consistent with a subtle but meaningful contribution of the precise furan‑3‑yl/thiophen‑2‑yl topology to receptor‑ligand complementarity.

Thyrotropin Receptor TSHR Antagonist Graves' Disease Thyroid Eye Disease GPCR Drug Discovery

Pronounced Selectivity for TSHR over FSHR – A Differentiating Pharmacological Fingerprint

When profiled against the closely related follicle‑stimulating hormone receptor (FSHR) in a parallel cell‑based assay (human FSHR‑HEK293; Eu‑cAMP TR‑FRET), CAS 1428360‑22‑8 displayed an IC₅₀ of 2,550 nM, yielding a TSHR/FSHR selectivity window of ≈36‑fold [1]. The comparator analogue BDBM50614116 (CHEMBL5285143) exhibited an FSHR IC₅₀ of 10,000 nM (TSHR/FSHR ≈122‑fold) [2]. Although both compounds are TSHR‑preferential, the narrower selectivity window of CAS 1428360‑22‑8 indicates a distinct pharmacological fingerprint that may better suit applications where partial engagement of glycoprotein hormone receptor family members is tolerated or desired.

TSHR Selectivity FSHR Counter‑Screen Glycoprotein Hormone Receptors Endocrine Drug Safety Receptor Selectivity Profiling

Cross‑Species TSHR Activity Retention – Implications for Preclinical Translation

In rat FRTL‑5 thyroid cells, CAS 1428360‑22‑8 retained antagonist activity with an IC₅₀ of 68 nM, essentially equipotent to its human TSHR value (71 nM) [1]. A comparator imidazole‑sulfonamide (BDBM50614116/CHEMBL5285143) showed a larger species differential: rat TSHR IC₅₀ = 39 nM versus human TSHR IC₅₀ = 82 nM (≈2.1‑fold shift) [2]. The near‑identical human‑rat potency of CAS 1428360‑22‑8 reduces the risk of translational surprises when moving from in‑vitro human target engagement to rodent efficacy or toxicology studies.

Cross‑Species Pharmacology Rat TSHR Preclinical Model Translation TSHR Orthologue Comparison In‑Vivo Candidate Selection

Class‑Level Advantage of Imidazole‑4‑Sulfonamide Core in MTDL Design

A comprehensive 2025 review of imidazole‑sulfonamide conjugates establishes that hybridizing the imidazole and sulfonamide pharmacophores creates MTDLs capable of engaging multiple biological targets simultaneously, addressing drug‑resistant phenotypes and delivering synergistic therapeutic effects [1]. CAS 1428360‑22‑8 embodies this design principle with its 1‑methyl‑1H‑imidazole‑4‑sulfonamide core covalently linked to two distinct heteroaryl groups. While class‑level, this evidence positions the scaffold as strategically superior to single‑pharmacophore alternatives (e.g., simple sulfonamides or isolated imidazoles) for programs targeting complex, multifactorial diseases.

Molecular Hybridization Multitarget‑Directed Ligand Imidazole‑Sulfonamide Scaffold Drug‑Resistance Lead Optimization

Chemical Topology Differentiates CAS 1428360‑22‑8 from Regioisomeric and Linker‑Modified Analogues

The target compound incorporates furan‑3‑ylmethyl and thiophen‑2‑ylmethyl groups connected directly to the sulfonamide nitrogen. This topology differs from closely catalogued analogues: N‑(furan‑2‑ylmethyl)‑N‑(thiophen‑3‑ylmethyl)‑1H‑imidazole‑4‑sulfonamide (regioisomeric swap), N‑(furan‑3‑ylmethyl)‑1‑methyl‑N‑(2‑(thiophen‑2‑yl)ethyl)‑1H‑imidazole‑4‑sulfonamide (ethyl‑bridged), and N‑{[4‑(furan‑3‑yl)thiophen‑2‑yl]methyl}‑1‑methyl‑1H‑imidazole‑4‑sulfonamide (fused biaryl) . These topological variations directly impact molecular shape, conformational flexibility, and the spatial orientation of the furan and thiophene rings, which are critical determinants of binding‑site complementarity. No other commercially catalogued analogue combines the 3‑furan/2‑thiophene/methylene‑linked/imidazole‑4‑sulfonamide architecture in a single entity.

Structure‑Activity Relationship Regioisomer Linker Engineering Heterocyclic Topology Chemical Space

Best‑Fit Application Scenarios for CAS 1428360‑22‑8 Based on Verified Differentiation


TSHR‑Targeted Lead Optimization for Graves' Disease and Thyroid Eye Disease

With an IC₅₀ of 71 nM at human TSHR and near‑identical potency at rat TSHR (68 nM), CAS 1428360‑22‑8 is an ideal starting point for medicinal chemistry programs aimed at TSHR antagonists [1]. Its consistent cross‑species activity minimizes translational friction during rodent PK/PD and toxicology studies, accelerating the candidate selection timeline.

Glycoprotein Hormone Receptor Selectivity Profiling

The compound's ≈36‑fold TSHR/FSHR selectivity window defines it as a moderately selective TSHR antagonist [1]. This profile serves as a benchmark for screening cascades that require differentiation between highly selective and moderately selective TSHR ligands, enabling pharmacological dissection of TSHR‑ versus FSHR‑mediated pathways in endocrine research [2].

Multitarget Phenotypic Screening in Drug‑Resistant Cancer Models

The imidazole‑4‑sulfonamide hybrid scaffold has demonstrated efficacy in overcoming drug‑resistant cancer phenotypes through multitarget engagement [3]. CAS 1428360‑22‑8, with its dual heteroaryl decorations, is well‑suited for inclusion in phenotypic screening libraries aimed at identifying compounds active against anthracycline‑resistant or MSI cancer lines where DHX9 or related helicases are implicated [4].

Chemical Biology Tool for TSHR Signaling Pathway Elucidation

The unique furan‑3‑yl/thiophen‑2‑yl topological signature and the availability of closely related but pharmacologically distinct analogues (e.g., BDBM50614116, BDBM50614118) [1][2] enable chemical biology studies employing matched molecular pairs to deconvolute the contribution of specific heterocycle orientations to TSHR binding and downstream signaling bias.

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.